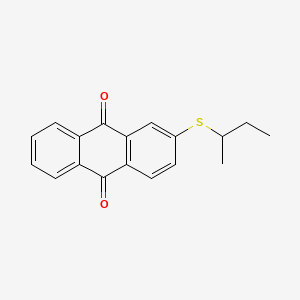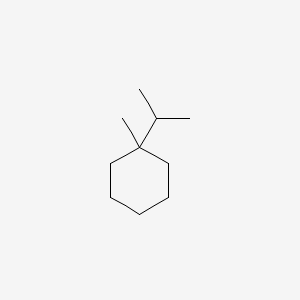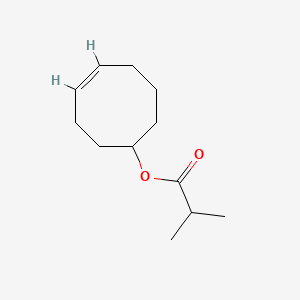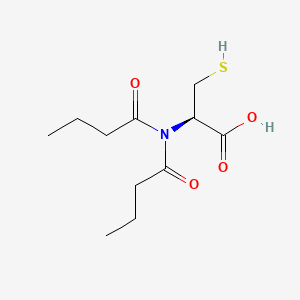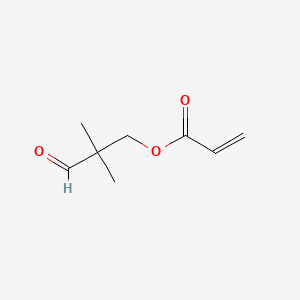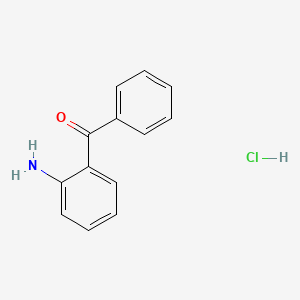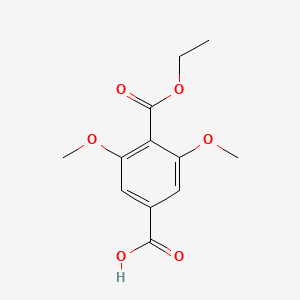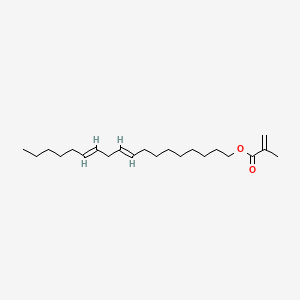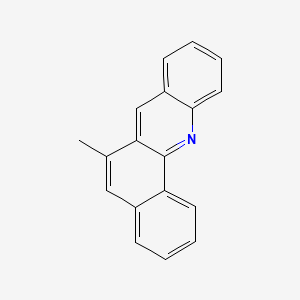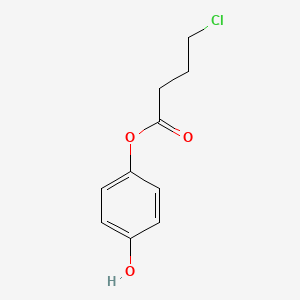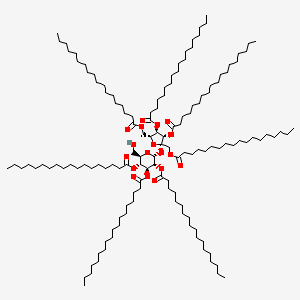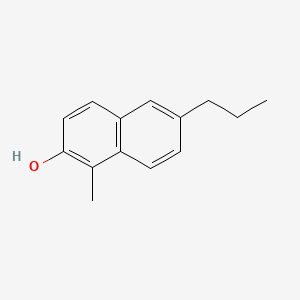
2-Naphthol, 1-methyl-6-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthol, 1-methyl-6-propyl- is a derivative of 2-naphthol, a compound known for its fluorescent properties and its use in various organic transformations. This compound is part of the naphthalene family, which is a homologue of phenol but exhibits higher reactivity due to its aromatic framework .
Métodos De Preparación
The synthesis of 2-Naphthol, 1-methyl-6-propyl- typically involves multi-step organic reactions. One common method is the sulfonation of naphthalene followed by alkylation. The sulfonation process involves treating naphthalene with sulfuric acid to introduce a sulfonic acid group. This intermediate is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the methyl and propyl groups .
Análisis De Reacciones Químicas
2-Naphthol, 1-methyl-6-propyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-Naphthol, 1-methyl-6-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Naphthol, 1-methyl-6-propyl- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with biological molecules. Its aromatic structure enables it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity .
Comparación Con Compuestos Similares
2-Naphthol, 1-methyl-6-propyl- can be compared with other naphthol derivatives such as:
1-Naphthol: Differing by the position of the hydroxyl group, 1-naphthol is less reactive compared to 2-naphthol derivatives.
2-Naphthol: The parent compound, which is more reactive and serves as a precursor for various derivatives.
2-Naphthol, 1-methyl-: Similar to 2-Naphthol, 1-methyl-6-propyl-, but lacks the propyl group, resulting in different reactivity and applications.
These comparisons highlight the unique reactivity and applications of 2-Naphthol, 1-methyl-6-propyl- due to its specific structural modifications.
Propiedades
Número CAS |
14461-84-8 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-methyl-6-propylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-3-4-11-5-7-13-10(2)14(15)8-6-12(13)9-11/h5-9,15H,3-4H2,1-2H3 |
Clave InChI |
AGVVNQWVUYCHFM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


